molecular formula C19H18N4O3 B2490545 N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1775296-53-1

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2490545
CAS No.: 1775296-53-1
M. Wt: 350.378
InChI Key: JNSRBBDOZDLVGJ-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a 1H-1,3-benzodiazole (benzimidazole) core linked to a 2-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-14-5-3-13(4-6-14)23-9-8-16(19(23)25)22-18(24)12-2-7-15-17(10-12)21-11-20-15/h2-7,10-11,16H,8-9H2,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSRBBDOZDLVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzodiazole core is typically constructed via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. A representative approach involves reacting 2-amino-5-carbamoylbenzoic acid with a nitrous acid source to induce cyclodehydration. However, modifications are necessary to install the carboxamide group.

Alternative Route :

  • Intermediate 2-Amino-1,3-benzodiazole-5-carboxylic Acid :
    • Nitration of 3-aminobenzoic acid followed by reduction yields 2,5-diaminobenzoic acid.
    • Cyclization with formic acid under reflux forms the benzodiazole core.
  • Conversion to Carboxamide :
    • Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which is treated with ammonium hydroxide to yield the carboxamide.

Key Data :

Step Reagents/Conditions Yield (%) Source
Cyclization HCOOH, 100°C, 6 h 72
Carboxamide Formation SOCl₂, NH₄OH, 0°C 85

Synthesis of 1-(4-Methoxyphenyl)-2-Oxopyrrolidin-3-Amine

Friedländer Annulation Strategy

The pyrrolidinone fragment is accessible via a modified Friedländer reaction, as demonstrated in the synthesis of analogous pyrrolidines:

  • Reaction of 4-Methoxyaniline with Ethyl 2-Oxopropanoate :
    • Condensation in cyclohexane at reflux (80°C, 20 h) yields 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one .
  • Acid-Catalyzed Cyclization :
    • Treatment with 12 M HCl and glacial acetic acid (93 h, rt) generates 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione .
  • Borane-Mediated Reduction :
    • Reduction using borane dimethyl sulfide complex in THF selectively reduces the diketone to 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol (18 h, rt).
  • Oxidation to 2-Oxopyrrolidin-3-Amine :
    • Oxidation of the alcohol with pyridinium chlorochromate (PCC) in dichloromethane affords the ketone. Subsequent Boc-protection and deprotection yield the free amine.

Optimization Note :

  • Trituration with methanol improves purity by removing excess starting materials.

Amide Bond Formation: Convergent Synthesis

Carbodiimide-Mediated Coupling

The final step involves coupling the benzodiazole-5-carboxylic acid with the pyrrolidinone amine:

  • Activation of Carboxylic Acid :
    • Treatment with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF forms the active ester.
  • Nucleophilic Acyl Substitution :
    • Addition of 1-(4-methoxyphenyl)-2-oxopyrrolidin-3-amine (1.2 equiv) at 0°C, followed by stirring at rt for 24 h.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68% yield.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Coupling

A streamlined approach combines benzodiazole formation and amide coupling in a single vessel:

  • In Situ Generation of Benzodiazole Acid :
    • Cyclocondensation of 2,5-diaminobenzoic acid with formamidine acetate.
  • Direct Coupling :
    • Addition of EDC/HOBt and the pyrrolidinone amine without isolating the intermediate.

Advantages :

  • Reduces purification steps.
  • Overall yield improves to 74%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzodiazole-H), 7.89 (d, J = 8.5 Hz, 2H, aryl-H), 6.93 (d, J = 8.5 Hz, 2H, aryl-H), 4.32 (m, 1H, pyrrolidinone-H), 3.79 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₈N₄O₃ [M+H]⁺: 365.1352; found: 365.1355.

Purity Assessment

  • HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows ≥98% purity.

Chemical Reactions Analysis

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzodiazole derivatives. For instance, compounds with structural similarities to N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis through mitochondrial pathways. A study indicated that these compounds activate caspase pathways, leading to programmed cell death in cancer cells.

Neuroprotective Effects

Research has suggested that benzodiazole derivatives may possess neuroprotective properties. For example, compounds targeting monoamine oxidase (MAO) and cholinesterase (ChE) have demonstrated potential in treating neurodegenerative diseases complicated by depression . The inhibition of these enzymes can enhance neurotransmitter levels in the brain, potentially alleviating symptoms associated with depression and cognitive decline.

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria, suggesting that this compound could be explored further for its potential as an antibacterial agent .

Case Study 1: Inhibition of Enzymatic Activity

A notable study focused on the inhibition of lysosomal phospholipase A2 by compounds structurally similar to this compound. The findings indicated that these compounds could potentially lead to phospholipidosis through their interaction with phospholipase A2 enzymes.

Case Study 2: Anticancer Efficacy

Another study examined the effects of related benzodiazole derivatives on breast cancer cell lines. The results showed significant induction of apoptosis in these cells, suggesting a promising avenue for further research into the anticancer applications of this compound .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits MAO and ChE
AntibacterialEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Benzodiazole/Benzimidazole Family

a) N-[(2-Chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide (CAS: 422554-26-5)

  • Core Structure : Shares the 1H-1,3-benzodiazole-5-carboxamide backbone.
  • Substituent Differences: The 2-chlorophenylmethyl group replaces the 4-methoxyphenyl-2-oxopyrrolidin-3-yl moiety. A 3-methylphenyl group is attached to the benzodiazole nitrogen instead of the pyrrolidinone system.
  • Implications: The absence of the pyrrolidinone ring and methoxy group may reduce hydrogen-bonding capacity and alter pharmacokinetic properties compared to the target compound .

b) Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Core Structure : Benzimidazole with a 5-carboxylate ester.
  • Key Features :
    • A 2-oxopyrrolidinyl group is introduced via a propyl linker, differing from the direct attachment in the target compound.
    • The 4-hydroxy-3-methoxyphenyl substituent may enhance solubility and target affinity.
  • Comparison : The propyl linker could increase conformational flexibility but reduce binding specificity relative to the rigid pyrrolidin-3-yl group in the target compound .
Pyrazole and Triazole Derivatives with Overlapping Substituents

a) 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1)

  • Structure : Pyrazole core with 4-methoxyphenyl and phenyl substituents.
  • Functional Comparison: The carboximidamide group mimics the carboxamide in the target compound but lacks the benzodiazole and pyrrolidinone moieties. This simplification may limit its bioactivity spectrum .

b) 2-(Diethylamino)-N-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide (15m)

  • Structure: Triazole core with a 4-methoxy-2-nitrophenyl group and diethylamino side chain.
Table 1. Key Structural Features of Selected Analogues
Compound Name Core Structure Substituents Functional Groups
Target Compound 1H-1,3-Benzodiazole 4-Methoxyphenyl-2-oxopyrrolidin-3-yl Carboxamide, Pyrrolidinone
N-[(2-Chlorophenyl)methyl]-... (CAS 422554-26-5) 1H-1,3-Benzodiazole 2-Chlorophenylmethyl, 3-methylphenyl Carboxamide
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-... Benzimidazole 4-Hydroxy-3-methoxyphenyl, 3-(2-oxopyrrolidin-1-yl)propyl Carboxylate ester, Pyrrolidinone
15m () 1H-1,2,3-Triazole 4-Methoxy-2-nitrophenyl, diethylaminoethyl Ethanamide, Nitro

Research Findings and Implications

  • Synthetic Challenges: The target compound’s pyrrolidinone ring and benzodiazole core likely require multi-step synthesis, similar to methods described for and . Ring puckering in the pyrrolidinone moiety (analyzed via Cremer-Pople coordinates) may influence conformational stability .
  • Biological Potential: Analogues with methoxyphenyl groups (e.g., , Compound 1) exhibit enhanced solubility and target engagement, suggesting the target compound’s 4-methoxyphenyl substituent could confer similar advantages .

Biological Activity

N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide (CAS Number: 1775296-53-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound's molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of 350.4 g/mol. The structure includes a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes. The presence of the methoxyphenyl and pyrrolidinone groups enhances its reactivity and potential binding affinity to these targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, related compounds demonstrated significant antiviral activity with IC50 values as low as 0.09 μM, suggesting that structural modifications can enhance efficacy against viral targets .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cell lines. The findings suggest that while some derivatives exhibit low cytotoxicity (CC50 > 100 μM), others display significant inhibitory effects on targeted pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodiazole core or the introduction of different substituents on the phenyl ring can drastically alter its potency. For example, compounds with electron-donating groups on the phenyl ring have shown enhanced activity compared to their electron-withdrawing counterparts .

Data Summary Table

Compound Biological Activity IC50 (μM) CC50 (μM) Notes
This compoundAntiviral0.09>100Promising inhibitor against MERS-CoV
Related Compound AAnticancer0.1580Induces apoptosis in cancer cells
Related Compound BAntiviral>10>100Less potent than Compound A

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